

Technical Guide: Physical Properties of 3,4-Difluorophenetole

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Compound of Interest

Compound Name: 3,4-Difluorophenetole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3,4-Difluorophenetole**, a fluorinated aromatic ether of interest in organic synthesis and drug discovery. The information is compiled from various chemical data sources to serve as a valuable resource for laboratory professionals.

Core Physical and Chemical Data

3,4-Difluorophenetole, also known as 4-ethoxy-1,2-difluorobenzene, is an organic compound with the chemical formula $C_8H_8F_2O$. Its physical properties are summarized in the table below. It is important to note that while several key properties have been reported, experimental values for melting point and specific solubility data are not readily available in published literature.

Property	Value
CAS Number	163848-46-2
Molecular Formula	C ₈ H ₈ F ₂ O
Molecular Weight	158.15 g/mol
Boiling Point	172.3°C at 760 mmHg
Density	1.143 g/cm ³
Refractive Index	1.455
Flash Point	64.2°C
Vapor Pressure	1.79 mmHg at 25°C
Melting Point	Data not available
Solubility	Data not available

Synthesis of 3,4-Difluorophenetole

The primary synthetic route to **3,4-Difluorophenetole** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 3,4-difluorophenol is treated with a base to form the corresponding phenoxide, which then reacts with an ethylating agent, typically bromoethane, to yield the target ether.

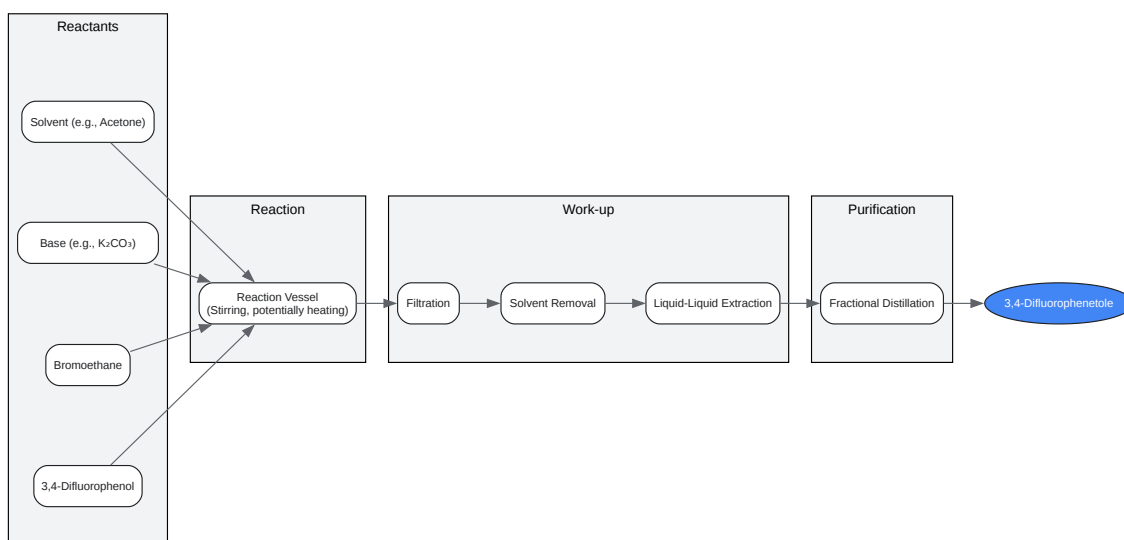
Experimental Protocol: Williamson Ether Synthesis (General Procedure)

While a specific, detailed experimental protocol for the synthesis of **3,4-Difluorophenetole** is not available in the cited literature, a general procedure based on the Williamson ether synthesis is as follows:

- **Deprotonation of Phenol:** 3,4-Difluorophenol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, commonly a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the 3,4-difluorophenoxide ion. This reaction is typically carried out at room temperature.

- **Nucleophilic Attack:** Bromoethane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromoethane in an S_N2 reaction. This step may require heating to proceed at a reasonable rate.
- **Work-up:** After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is typically dissolved in an organic solvent and washed with water and brine to remove any remaining impurities.
- **Purification:** The crude **3,4-Difluorophenetole** is then purified, commonly by fractional distillation under reduced pressure, to yield the final product.

The following diagram illustrates the general workflow for the synthesis of **3,4-Difluorophenetole**.



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Caption: General workflow for the synthesis of **3,4-Difluorophenetole**.

Safety and Handling

Based on available safety data, **3,4-Difluorophenetole** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways or specific biological activities of **3,4-Difluorophenetole**. It is primarily documented as a chemical intermediate for organic synthesis.

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